molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5

7H-Pyrrolo[2,3-d]pyrimidine

Katalognummer: B559647
CAS-Nummer: 271-70-5
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: JJTNLWSCFYERCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to the previously prepared ester.

    Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the desired pyrrolo[2,3-d]pyrimidine structure.

    Chlorination: The final step involves converting the hydroxyl group to a chlorine atom to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods: Industrial production of this compound derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidation: Reagents like oxone or sodium hypochlorite can be used.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various substituents onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising anti-cancer properties. Several studies have documented their efficacy against various cancer cell lines:

  • Biological Evaluation : A study synthesized a series of this compound derivatives and evaluated their biological activities. Notably, compound 51 exhibited significant cytotoxicity with IC50 values of 0.66 μM against A549 (lung cancer), 0.38 μM against Hela (cervical cancer), and 0.44 μM against MCF-7 (breast cancer) cell lines. This compound demonstrated better apoptosis induction than the positive control Cabozantinib, highlighting its potential as a lead compound for further development in cancer therapy .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases such as c-Met, which is crucial in tumor growth and metastasis. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, facilitating structure-activity relationship (SAR) analyses that guide the design of more potent derivatives .

Antiviral Agents

The antiviral potential of this compound has been explored particularly against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV):

  • Inhibition Studies : Research has identified several 4,7-disubstituted derivatives that exhibit strong antiviral activity. For instance, certain compounds showed over 90% protection against DENV in vitro, indicating their potential as antiviral agents . The SAR studies highlighted the importance of specific substituents at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold for enhancing antiviral efficacy.
  • Future Directions : Ongoing research aims to elucidate the molecular targets of these compounds to optimize their antiviral activity further. The exploration of alternative core structures such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine has also been suggested for developing new antiviral agents against flavivirus infections .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor:

  • PfCDPK4 Inhibition : Studies have indicated that certain derivatives can act as inhibitors of PfCDPK4, a kinase implicated in Plasmodium falciparum's life cycle. Molecular modeling studies revealed that these compounds could effectively bind to the active site of PfCDPK4, suggesting their utility in developing treatments for malaria .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer TherapyCompound 51 showed IC50 values of <1 μM against multiple cancer cell lines.
Antiviral ActivityCompounds provided >90% protection against DENV; potential for ZIKV treatment.
Enzyme InhibitionDerivatives inhibit PfCDPK4; potential malaria treatment candidates.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine stands out due to its versatile reactivity and its role as a scaffold for developing a wide range of bioactive compounds. Its ability to undergo various chemical transformations and its efficacy in inhibiting multiple biological targets make it a valuable compound in both research and industrial applications.

Biologische Aktivität

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives have been shown to exhibit significant biological activities against various diseases, particularly cancer and viral infections. The following sections detail the findings from recent studies.

Anticancer Activity

Several studies have reported the anticancer properties of this compound derivatives. For instance, a series of compounds were synthesized and tested for their cytotoxic effects against different cancer cell lines:

  • Compounds 51 demonstrated potent activity with IC50_{50} values of 0.66 μM , 0.38 μM , and 0.44 μM against A549, HeLa, and MCF-7 cell lines respectively. These compounds exhibited better apoptosis effects than the positive control Cabozantinib .
  • Another study identified compounds that inhibited PAK4 kinase activity, with some derivatives showing IC50_{50} values as low as 2.7 nM against MV4-11 cells, indicating their potential as therapeutic agents targeting tumor progression pathways .
CompoundTarget Cell LineIC50_{50} (μM)
51A5490.66
51HeLa0.38
51MCF-70.44
5nMV4-117.8

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV):

  • Compounds derived from this scaffold have shown promising antiviral activity, with structural modifications leading to enhanced efficacy against ZIKV and DENV. Notably, the presence of electron-withdrawing groups at specific positions was crucial for increasing antiviral activity .
  • The mechanism of action remains under investigation; however, it is suggested that these compounds may target host factors essential for viral replication rather than direct viral components .

Structure-Activity Relationships (SAR)

Understanding the structural features that contribute to the biological activity of this compound is critical for optimizing its therapeutic potential:

  • Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups at positions 4 and 7 significantly enhances the cytotoxicity and antiviral properties of these compounds.
  • Functional Group Variations : Modifications such as hydroxyl (-OH) groups have been shown to improve antiproliferative activity against various cancer cell lines by lowering IC50_{50} values significantly .

Case Studies

  • Inhibition of PAK4 : Research demonstrated that specific derivatives could effectively inhibit PAK4 kinase, leading to decreased phosphorylation levels in Jurkat cells and enhanced IL-2 secretion. This suggests a potential application in immunotherapy strategies targeting T-cell activation pathways .
  • Cytotoxicity Against Cancer Cell Lines : Compounds were evaluated across multiple cancer cell lines, revealing a consistent pattern of cytotoxicity correlated with specific structural modifications. The results indicated a promising lead for further drug development aimed at various malignancies .

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNLWSCFYERCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294089
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-70-5
Record name 271-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compounds of Formula I or II, where P is a suitable protecting group, are prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with an appropriate reagent to introduce a suitable protecting group (P—X, e.g. triisopropylsilylchloride) and a base (e.g. sodium hydride) in a solvent (e.g. tetrahydrofuran) typically at room temperature for 8-12 hours. The desired compound is isolated by conventional means (e.g. extraction).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.